2,6-Diaminopurine arabinoside

Descripción

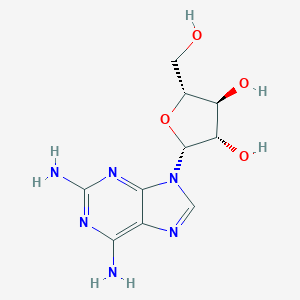

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTFMPXQUSBYRL-FJFJXFQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941537 |

Source

|

| Record name | 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19768-89-9, 34079-68-0 |

Source

|

| Record name | 9H-Purine-2,6-diamine, 9-b-D-xylofuranosyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sra-DAP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034079680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34079-68-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Microbial Synthesis of 2,6-Diaminopurine Arabinoside: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-diaminopurine arabinoside (DAPA) is a synthetic purine nucleoside analog with significant potential in antiviral and anticancer therapies. As a prodrug of arabinosylguanine (ara-G), it offers a promising avenue for the targeted delivery of therapeutic agents. Traditional chemical synthesis of DAPA is often complex, involving multiple steps and the use of hazardous reagents. Microbial synthesis, particularly through whole-cell biocatalysis, presents a more sustainable and efficient alternative. This technical guide provides a comprehensive overview of the microbial synthesis of DAPA, focusing on the core process of transglycosylation. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the key enzymatic pathways and experimental workflows to aid researchers in the development and optimization of DAPA production.

Introduction

2,6-diaminopurine arabinoside is a purine analog that can be converted in vivo to arabinosylguanine (ara-G) by adenosine deaminase. Ara-G is a potent antiviral and antineoplastic agent. The microbial synthesis of DAPA primarily relies on the enzymatic process of transglycosylation, where a glycosyl group is transferred from a donor nucleoside to a purine base acceptor. This reaction is efficiently catalyzed by nucleoside phosphorylases present in various microorganisms. Whole-cell biocatalysis, utilizing microorganisms such as Enterobacter aerogenes and Enterobacter gergoviae, has emerged as a cost-effective and environmentally friendly method for DAPA production.[1] This guide will delve into the practical aspects of this microbial synthesis, providing the necessary information for its successful implementation in a laboratory setting.

The Core of Microbial Synthesis: Transglycosylation

The enzymatic synthesis of 2,6-diaminopurine arabinoside is achieved through a transglycosylation reaction. This process involves the transfer of an arabinose moiety from a donor molecule to the N9 position of 2,6-diaminopurine. The reaction is typically catalyzed by two key enzymes working in concert: a pyrimidine nucleoside phosphorylase (PyNP) and a purine nucleoside phosphorylase (PNP).

The overall reaction can be summarized as follows:

Arabinose Donor (e.g., Uracil Arabinoside) + 2,6-Diaminopurine ⇌ 2,6-Diaminopurine Arabinoside + Pyrimidine Base (e.g., Uracil)

This enzymatic cascade is central to the whole-cell biocatalytic approach, where the microorganism provides the necessary enzymatic machinery.

Signaling Pathway and Enzymatic Mechanism

The transglycosylation process for DAPA synthesis is a key part of the nucleoside salvage pathway in microorganisms. This pathway allows the cell to recycle nucleobases and reuse them for nucleotide synthesis. The diagram below illustrates the two-step enzymatic reaction that forms the basis of microbial DAPA production.

Quantitative Data Presentation

The efficiency of microbial DAPA synthesis can vary depending on the microorganism, substrates, and reaction conditions. The following tables summarize key quantitative data from published studies to provide a basis for comparison and optimization.

Table 1: Performance of Different Microorganisms in DAPA Synthesis

| Microorganism | Arabinose Donor | Acceptor | Yield (%) | Time (h) | Reference |

| Enterobacter gergoviae | Uracil Arabinoside | 2,6-Diaminopurine | 72 | 48 | [1] |

| Enterobacter aerogenes | Uracil Arabinoside | 2,6-Diaminopurine | High (not specified) | - | [2] |

| Immobilized Citrobacter koseri | Uracil Arabinoside | 2,6-Diaminopurine | 77 | 24 | [1] |

Table 2: Influence of Experimental Conditions on DAPA Synthesis

| Parameter | Condition | Effect on Yield | Reference |

| Temperature | 60°C | Optimal for Enterobacter species | [2] |

| pH | ~7.0 | Generally optimal for nucleoside phosphorylases | [3] |

| Substrate Ratio (Donor:Acceptor) | Excess donor | Can drive the reaction towards product formation | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the microbial synthesis of DAPA.

Experimental Workflow

The overall process for microbial DAPA synthesis can be broken down into three main stages: cultivation of the biocatalyst, the transglycosylation reaction, and finally, product analysis and purification.

Protocol 1: Cultivation of Enterobacter aerogenes ATCC 13048

This protocol describes the cultivation of Enterobacter aerogenes to generate the whole-cell biocatalyst.

Materials:

-

Enterobacter aerogenes ATCC 13048 strain

-

Tryptic Soy Broth (TSB) or other suitable nutrient medium

-

Sterile culture flasks

-

Incubator shaker

Procedure:

-

Prepare sterile Tryptic Soy Broth according to the manufacturer's instructions.

-

Inoculate a sterile flask containing TSB with a single colony of E. aerogenes from a fresh agar plate.

-

Incubate the culture at 30-37°C with shaking (e.g., 200 rpm) for 24-48 hours, or until the culture reaches the late logarithmic or early stationary phase.[5]

-

Monitor cell growth by measuring the optical density at 600 nm (OD600).

Protocol 2: Whole-Cell Transglycosylation Reaction

This protocol details the enzymatic synthesis of DAPA using harvested E. aerogenes cells.

Materials:

-

Harvested E. aerogenes cells

-

Uracil arabinoside (arabinose donor)

-

2,6-diaminopurine (acceptor base)

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

Reaction vessel (e.g., temperature-controlled shaker)

Procedure:

-

Harvest the E. aerogenes cells from the culture broth by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with phosphate buffer and resuspend it in the same buffer to a desired cell concentration (e.g., 10-50 g/L wet cell weight).

-

Prepare the reaction mixture in the reaction vessel containing:

-

Phosphate buffer (pH 7.0)

-

Uracil arabinoside (e.g., 10-50 mM)

-

2,6-diaminopurine (e.g., 5-20 mM)

-

-

Add the resuspended cell suspension to the reaction mixture to initiate the reaction.

-

Incubate the reaction at 60°C with gentle agitation for 24-48 hours.[2]

-

Periodically take samples from the reaction mixture for analysis. Stop the enzymatic reaction in the samples by heat treatment (e.g., boiling for 5 minutes) or by adding an organic solvent (e.g., methanol).

Protocol 3: Quantitative Analysis by HPLC

This protocol outlines the analysis of DAPA production using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., methanol/water gradient)

-

DAPA standard for calibration

-

Reaction samples (with the reaction stopped)

Procedure:

-

Centrifuge the reaction samples to remove cell debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject a known volume of the filtered sample into the HPLC system.

-

Elute the compounds using a suitable gradient of methanol in water.

-

Monitor the absorbance at a specific wavelength (e.g., 260 nm).

-

Identify and quantify DAPA by comparing the retention time and peak area with that of a DAPA standard. A typical HPLC method for purine nucleosides involves a C18 column with a gradient elution of methanol in an aqueous buffer like triethylammonium acetate.[6]

Protocol 4: Purification of 2,6-Diaminopurine Arabinoside

This protocol provides a general approach for the purification of DAPA from the reaction mixture.

Materials:

-

Reaction mixture supernatant

-

Chromatography column (e.g., silica gel, ion-exchange, or reverse-phase)

-

Elution solvents

Procedure:

-

After the reaction is complete, centrifuge the mixture to remove the microbial cells.

-

The resulting supernatant contains DAPA, unreacted substrates, and byproducts.

-

Load the supernatant onto a suitable chromatography column. The choice of column will depend on the scale and desired purity.

-

Silica gel chromatography: Can be used for initial purification, eluting with a gradient of methanol in chloroform or dichloromethane.

-

Ion-exchange chromatography: Can be effective for separating the charged DAPA from neutral or differently charged species.

-

Reverse-phase chromatography: Can provide high-purity DAPA, using a water/methanol or water/acetonitrile gradient.

-

-

Collect fractions and analyze them by HPLC to identify those containing pure DAPA.

-

Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,6-diaminopurine arabinoside.

Conclusion

Microbial synthesis of 2,6-diaminopurine arabinoside via whole-cell transglycosylation offers a promising and sustainable alternative to chemical synthesis. By leveraging the enzymatic machinery of microorganisms like Enterobacter aerogenes, DAPA can be produced efficiently. This guide provides a foundational framework for researchers to develop and optimize this biocatalytic process. Further improvements in yield and productivity can be achieved through strain improvement, enzyme engineering, and optimization of fermentation and reaction conditions. The detailed protocols and compiled data herein serve as a valuable resource for advancing the microbial production of this important therapeutic agent.

References

- 1. Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Final Screening Assessment for Enterobacter aerogenes strain ATCC 13048 - Canada.ca [canada.ca]

- 3. Bacterial Purine Nucleoside Phosphorylases from Mesophilic and Thermophilic Sources: Characterization of Their Interaction with Natural Nucleosides and Modified Arabinofuranoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Analysis of Enzymatic Transglycosylation Using E. coli Nucleoside Phosphorylases: A Synthetic Concept for the Preparation of Purine Modified 2′-Deoxyribonucleosides from Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioconversion of glycerol to ethanol by a mutant Enterobacter aerogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Chemical Synthesis of 2,6-Diaminopurine Nucleosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine (DAP) nucleosides are a critical class of molecules in biomedical research and drug development. Their structural similarity to natural purine nucleosides allows them to function as antiviral and anticancer agents.[1] DAP nucleosides, such as 2,6-diaminopurine-2',3'-dideoxyriboside (ddDAPR), are potent inhibitors of viral replication, including HIV and HBV. Furthermore, they serve as valuable synthetic intermediates for the production of other modified nucleosides, like guanosine derivatives, and are incorporated into oligonucleotides for various therapeutic and diagnostic applications.[2] This guide provides a comprehensive overview of the primary chemical synthesis strategies for 2,6-diaminopurine nucleosides, offering detailed experimental protocols, comparative data, and visual representations of key synthetic pathways to aid researchers in this field.

Core Synthetic Strategies

The synthesis of 2,6-diaminopurine nucleosides primarily revolves around three main approaches:

-

Direct Glycosylation: This classical approach involves the coupling of a protected purine base with a protected sugar derivative.

-

Enzymatic and Chemo-enzymatic Synthesis: Leveraging the specificity of enzymes, this method often involves transglycosylation reactions where a sugar moiety is transferred from a donor nucleoside to the 2,6-diaminopurine base.[1]

-

Postsynthetic Modification: This strategy involves the synthesis of a precursor nucleoside, often a halogenated purine nucleoside, followed by chemical modification to introduce the desired amino groups.[3]

Direct Glycosylation of 2,6-Diaminopurine

Direct glycosylation remains a fundamental method for forming the crucial N-glycosidic bond. A common strategy involves the silylation of the purine base to enhance its solubility and reactivity, followed by coupling with a protected sugar halide.

Representative Experimental Protocol: Synthesis of 2,6-Diaminopurine-2'-deoxyriboside

This protocol is adapted from the work of Arico, Calhoun, and McLaughlin (2010).[4][5]

Step 1: Protection of 2,6-Diaminopurine The 2,6-diaminopurine base is first protected to ensure regioselective glycosylation at the N9 position. This can be achieved by reacting 2,6-diaminopurine with an excess of a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), in an aprotic solvent like acetonitrile.

Step 2: Glycosylation The protected sugar, for instance, 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride, is then added to the solution of the silylated 2,6-diaminopurine. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), at low temperatures.

Step 3: Deprotection Following the glycosylation reaction, the protecting groups on both the sugar and the purine base are removed. This is commonly achieved by treatment with a basic solution, such as methanolic ammonia.

Table 1: Comparison of Direct Glycosylation Methods for 2'-Deoxy-2,6-diaminopurine Nucleoside Synthesis

| Method | Purine Derivative | Sugar Derivative | Coupling Conditions | Yield (%) | Reference |

| Sodium Salt Method | 2,6-bis(tetramethylsuccinimide) derivative of DAP | 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride | Sodium salt formation followed by coupling | Good | [4] |

| Silyl-Hilbert-Johnson | Persilylated 2,6-diaminopurine | 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranose | TMSOTf, CH3CN, rt | Moderate to Good | General Method |

Logical Workflow for Direct Glycosylation

Caption: Workflow for the direct glycosylation of 2,6-diaminopurine.

Enzymatic Synthesis via Transglycosylation

Enzymatic methods offer high regioselectivity and stereoselectivity, often proceeding under mild reaction conditions. Transglycosylation, catalyzed by nucleoside phosphorylases or whole bacterial cells, is a prominent enzymatic approach for synthesizing 2,6-diaminopurine nucleosides.[1]

Representative Experimental Protocol: Microbial Transglycosylation for DAP Nucleoside Synthesis

This protocol is based on the work of Médici et al. (2006).

Step 1: Biocatalyst Preparation Whole cells of a suitable microorganism (e.g., Escherichia coli) are cultivated and harvested by centrifugation. The cell pellet is then washed and resuspended in a buffer solution.

Step 2: Transglycosylation Reaction The reaction mixture typically contains 2,6-diaminopurine, a sugar donor (e.g., thymidine for deoxyribosides or uridine for ribosides), the biocatalyst (whole cells), and a suitable buffer. The reaction is incubated at a controlled temperature (e.g., 37-60 °C) with gentle agitation.

Step 3: Product Isolation and Purification The reaction is monitored by HPLC. Once the maximum yield is achieved, the cells are removed by centrifugation, and the supernatant containing the product is purified, typically by column chromatography.

Table 2: Yields of Enzymatic Transglycosylation for DAP Nucleoside Synthesis

| Product | Sugar Donor | Biocatalyst | Yield (%) | Reference |

| 2,6-diaminopurine-2'-deoxyriboside (DAPdR) | Thymidine | E. coli DAD | 40.2 | [1] |

| 2,6-diaminopurine-2'-deoxyriboside (DAPdR) | Thymidine | E. coli TDA | 51.8 | [1] |

| 2,6-diaminopurine riboside (DAPR) | Uridine | E. coli TDU | 88.2 | [1] |

| 2,6-diaminopurine riboside (DAPR) | Uridine | E. coli DUD | 58.0 | [1] |

Signaling Pathway for Enzymatic Transglycosylation

Caption: Enzymatic synthesis of DAP nucleosides via transglycosylation.

Postsynthetic Modification Strategies

Postsynthetic modification provides a versatile route to 2,6-diaminopurine nucleosides, particularly for complex analogs. A common approach starts with a more readily available purine nucleoside, which is then chemically transformed into the desired DAP derivative.

Representative Experimental Protocol: Synthesis from 2-Fluoro-6-amino-adenosine

This innovative method, reported by Kumar et al. (2022), allows for the introduction of the 2-amino group at a late stage, which is particularly useful for oligonucleotide synthesis.[2][3]

Step 1: Synthesis of 2-Fluoro-6-aminopurine Nucleoside The synthesis starts with a 2,6-diaminopurine nucleoside, which undergoes a diazotization reaction in the presence of HF-pyridine to selectively replace the 2-amino group with fluorine.

Step 2: Incorporation into Oligonucleotides (if applicable) The resulting 2-fluoro-6-aminopurine nucleoside can be converted into a phosphoramidite building block and incorporated into an oligonucleotide chain using standard solid-phase synthesis.

Step 3: Ammonolysis The final conversion to the 2,6-diaminopurine nucleoside is achieved by treatment with aqueous ammonia, which displaces the fluorine atom at the 2-position via nucleophilic aromatic substitution.

Table 3: Postsynthetic Conversion of 2-Fluoro-6-aminopurine to 2,6-Diaminopurine Nucleosides

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| 2-Fluoro-6-aminopurine-2'-deoxyriboside | Aqueous NH3 | 60 °C, 5 h | 2,6-Diaminopurine-2'-deoxyriboside | Quantitative | [2][3] |

| 2-Fluoro-6-aminopurine riboside | Aqueous NH3 | 60 °C, 5 h | 2,6-Diaminopurine riboside | Quantitative | [2][3] |

Experimental Workflow for Postsynthetic Modification

Caption: Postsynthetic modification route to DAP-containing oligonucleotides.

Conclusion

The synthesis of 2,6-diaminopurine nucleosides can be achieved through several effective strategies, each with its own advantages. Direct glycosylation offers a classical and versatile approach, while enzymatic transglycosylation provides high selectivity and mild reaction conditions. Postsynthetic modification, particularly the 2-fluoro-adenosine strategy, is a powerful tool for the efficient incorporation of DAP into oligonucleotides. The choice of synthetic route will depend on the specific target molecule, desired scale, and available resources. This guide provides the foundational knowledge and practical details to empower researchers in the synthesis and application of these vital biomolecules.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of the 2'-deoxynucleosides of 2,6-diaminopurine and isoguanine by direct glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

2,6-Diaminopurine Arabinoside as a Prodrug: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine arabinoside (DAP-ara) is a purine nucleoside analog that holds significant promise as a prodrug for the targeted delivery of the cytotoxic agent arabinosylguanine (ara-G). This technical guide provides an in-depth overview of the core principles underlying the use of DAP-ara as a prodrug, including its mechanism of action, metabolic activation, and the subsequent induction of apoptosis. Due to the limited availability of specific quantitative data for 2,6-diaminopurine arabinoside, this guide will leverage data from the closely related and clinically approved prodrug, nelarabine, to provide a representative understanding of the compound's expected behavior. Nelarabine is the 6-methoxy derivative of 2-aminopurine arabinoside and serves as an excellent surrogate for elucidating the pharmacology of ara-G prodrugs.

The primary therapeutic rationale for using DAP-ara is its selective cytotoxicity towards T-lymphocytes, making it a compelling candidate for the treatment of T-cell malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL)[1][2].

Core Concepts

Mechanism of Action

The central mechanism of DAP-ara as a prodrug involves a two-step enzymatic conversion to its active form, arabinosylguanine triphosphate (ara-GTP). This process is initiated by the deamination of DAP-ara, followed by intracellular phosphorylation.

-

Enzymatic Deamination: DAP-ara is a substrate for the ubiquitous enzyme adenosine deaminase (ADA), which catalyzes the removal of the amino group at the 6-position of the purine ring, converting DAP-ara into arabinosylguanine (ara-G).

-

Intracellular Phosphorylation: Following its formation, ara-G is transported into cells and undergoes sequential phosphorylation. The initial and rate-limiting step is the conversion of ara-G to ara-G monophosphate (ara-GMP), primarily catalyzed by deoxycytidine kinase (dCK). Subsequent phosphorylations by other cellular kinases lead to the formation of the active cytotoxic metabolite, ara-GTP[2][3].

-

Inhibition of DNA Synthesis and Induction of Apoptosis: Ara-GTP acts as a fraudulent nucleotide, competing with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the elongating DNA strand during the S-phase of the cell cycle. The incorporation of ara-GTP into DNA leads to chain termination, inhibition of DNA synthesis, and the induction of apoptosis[4]. The selective toxicity towards T-cells is attributed to their higher efficiency in accumulating ara-GTP[5].

Signaling Pathways and Logical Relationships

The metabolic activation of DAP-ara and the subsequent induction of apoptosis can be visualized as a series of interconnected pathways.

Following the incorporation of ara-GTP into DNA, a DNA damage response is initiated, leading to apoptosis.

Quantitative Data

The following tables summarize key quantitative data for nelarabine and its active metabolite, ara-G, which serve as a proxy for the expected performance of DAP-ara.

Table 1: In Vitro Cytotoxicity

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| ara-G | CEM | T-ALL | ~10-50 | [6][7] |

| ara-G | MOLT-4 | T-ALL | Not Specified | [5] |

| Nelarabine | Various | T-cell malignancies | Not Specified | [2] |

Table 2: Pharmacokinetic Parameters of Nelarabine and ara-G in Humans

| Parameter | Nelarabine | ara-G | Population | Reference |

| Half-life (t½) | 14.1 - 18 min | 2.1 - 3.2 h | Pediatric & Adult | [3][8] |

| Clearance (CL) | 138 - 259 L/h/m² | 9.5 - 11.3 L/h/m² | Pediatric & Adult | [1][3] |

| Volume of Distribution (Vd) | 115 L/m² | 44.8 L/m² | Adult | [3] |

| Maximum Concentration (Cmax) | 5.0 ± 3.0 µg/mL | 31.4 ± 5.6 µg/mL | Adult (1,500 mg/m² dose) | [1] |

| Area Under the Curve (AUC) | 4.4 ± 2.2 µg/mL/h | 162 ± 49 µg/mL/h | Adult (1,500 mg/m² dose) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of DAP-ara as a prodrug.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of DAP-ara against a T-cell leukemia cell line (e.g., CCRF-CEM or MOLT-4).

Materials:

-

T-cell leukemia cell line (e.g., CCRF-CEM)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

DAP-ara stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Compound Addition: Prepare serial dilutions of DAP-ara in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours in a humidified incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Adenosine Deaminase (ADA) Enzyme Kinetics Assay

This spectrophotometric assay measures the rate of conversion of DAP-ara to ara-G by ADA.

Materials:

-

Purified adenosine deaminase

-

DAP-ara substrate solutions of varying concentrations

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

UV-transparent 96-well plates or cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Setup: In a UV-transparent plate or cuvette, prepare a reaction mixture containing phosphate buffer and ADA enzyme at a fixed concentration.

-

Initiate Reaction: Add the DAP-ara substrate to initiate the reaction.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at a wavelength where DAP-ara and ara-G have different extinction coefficients (to be determined empirically, typically around 265 nm for adenosine deamination).

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Repeat for each substrate concentration.

-

Determine Kinetic Parameters: Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

HPLC Quantification of ara-GTP in Cells

This method allows for the quantification of the active metabolite, ara-GTP, in cell extracts.

Materials:

-

T-cell leukemia cells treated with DAP-ara

-

Perchloric acid (PCA)

-

Potassium hydroxide (KOH)

-

Anion-exchange HPLC column

-

HPLC system with a UV detector

-

ara-GTP standard

Procedure:

-

Cell Lysis and Extraction:

-

Harvest and wash the DAP-ara-treated cells.

-

Lyse the cells by adding a known volume of cold PCA (e.g., 0.4 M).

-

Centrifuge to pellet the precipitate.

-

-

Neutralization: Neutralize the supernatant containing the nucleotides with KOH.

-

HPLC Analysis:

-

Inject the neutralized extract onto an anion-exchange HPLC column.

-

Elute the nucleotides using a gradient of a suitable buffer (e.g., ammonium phosphate).

-

Monitor the eluent at 254 nm.

-

-

Quantification: Identify the ara-GTP peak by comparing its retention time to that of the standard. Quantify the amount of ara-GTP by integrating the peak area and comparing it to a standard curve.

In Vivo Efficacy in a T-cell Leukemia Xenograft Model

This protocol outlines a study to evaluate the anti-tumor efficacy of DAP-ara in an immunodeficient mouse model.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

T-cell leukemia cell line (e.g., CCRF-CEM)

-

DAP-ara formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 5-10 x 10⁶ T-cell leukemia cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer DAP-ara and vehicle control according to the desired dose and schedule (e.g., daily intraperitoneal injections).

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health.

-

-

Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study period.

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy.

Conclusion

2,6-diaminopurine arabinoside represents a promising prodrug strategy for the targeted therapy of T-cell malignancies. Its mechanism of action, leveraging enzymatic conversion to the active cytotoxic agent ara-GTP, offers a clear rationale for its selective anti-leukemic activity. While specific quantitative data for DAP-ara is still emerging, the extensive information available for the related prodrug nelarabine provides a robust framework for its preclinical and clinical development. The experimental protocols detailed in this guide offer a comprehensive approach to further characterize the efficacy and pharmacological profile of this promising therapeutic candidate. Future research should focus on obtaining specific data for DAP-ara to fully elucidate its potential in a clinical setting.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cancercareontario.ca [cancercareontario.ca]

- 3. bccancer.bc.ca [bccancer.bc.ca]

- 4. Arabinosylguanine-induced apoptosis of T-lymphoblastic cells: incorporation into DNA is a necessary step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nelarabine in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-6-methoxypurine arabinoside: an agent for T-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of nelarabine and 9-beta-D-arabinofuranosyl guanine in pediatric and adult patients during a phase I study of nelarabine for the treatment of refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2,6-Diaminopurine Dioxolane (Amdoxovir)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 2,6-diaminopurine dioxolane (DAPD), also known as Amdoxovir. It details the metabolic activation, molecular target, and cellular pharmacology of this nucleoside reverse transcriptase inhibitor. The guide includes quantitative data from key studies, detailed experimental protocols, and visualizations of the critical pathways and workflows.

Core Mechanism of Action

2,6-diaminopurine dioxolane (DAPD) is a synthetic purine nucleoside analog that was developed as a potential antiviral agent against Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV).[1] It is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.

The primary mechanism of action of DAPD is the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA.[2] DAPD itself is not the active inhibitor. It is designed as a more water-soluble and bioavailable precursor to the active compound, (-)-β-D-dioxolane guanine (DXG).[3]

The activation process involves two main steps:

-

Deamination: Following administration, DAPD is recognized as a substrate by the ubiquitous cellular enzyme adenosine deaminase (ADA). ADA catalyzes the hydrolytic removal of the amino group at the 6-position of the purine ring, converting DAPD into DXG.[2]

-

Phosphorylation: DXG subsequently undergoes three sequential phosphorylation steps, catalyzed by cellular kinases, to form its 5'-monophosphate (DXG-MP), 5'-diphosphate (DXG-DP), and finally the active 5'-triphosphate (DXG-TP) metabolite.[3][4] In studies conducted on CEM cells and peripheral blood mononuclear cells (PBMCs), only the 5'-triphosphate of DXG (DXG-TP) was detected, indicating efficient conversion to the active form.[2]

The active metabolite, DXG-TP, acts as a potent alternative substrate inhibitor of HIV-1 RT.[2] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand. Once incorporated, DXG-TP causes chain termination due to the absence of a 3'-hydroxyl group on its dioxolane ring, which is necessary for the formation of the next phosphodiester bond. This effectively halts the process of reverse transcription.[4]

Studies have shown that DXG-TP is a weak inhibitor of human DNA polymerases α and β, but it does exhibit some inhibitory activity against the large subunit of human DNA polymerase γ, the mitochondrial DNA polymerase.[2] However, at therapeutic concentrations, DXG demonstrated minimal to no mitochondrial toxicity in HepG2 cells.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacology of 2,6-diaminopurine dioxolane and its metabolites.

Table 1: Enzyme Kinetics

| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |

| Calf Adenosine Deaminase | DAPD | Km | 15 ± 0.7 µM | [2][4] |

| Calf Adenosine Deaminase | DAPD | kcat | 540-fold slower than adenosine | [2][4] |

| Human DNA Polymerase γ | DXG-TP | Ki | 4.3 ± 0.4 µM | [2][4] |

| Human DNA Polymerase α | DXG-TP | Weak Inhibitor | - | [2][4] |

| Human DNA Polymerase β | DXG-TP | Weak Inhibitor | - | [2][4] |

Table 2: Antiviral Activity and Cytotoxicity

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| DAPD | HIV-1 (LAI) | MT2 | 1.8 ± 0.9 | >100 | [3] |

| DAPD | HIV-1 (LAI) | PBMCs | 4.0 ± 2.2 | >500 | [5] |

| DXG | HIV-1 (LAI) | MT2 | 0.05 ± 0.03 | >100 | [3] |

| DXG | HIV-1 (LAI) | PBMCs | 0.25 ± 0.17 | >500 | [5] |

Table 3: Pharmacokinetics

| Species | Administration | Compound | Half-life (t1/2) | Total Clearance | Volume of Distribution (Vdss) | Oral Bioavailability | Reference |

| Rat | IV | DAPD | 0.37 ± 0.11 hr | - | - | - | [1] |

| Rat | IV | DXG | 0.44 ± 0.14 hr | 4.28 ± 0.99 L/hr/kg | 2.30 L/kg | - | [1] |

| Monkey | IV | DAPD | 0.8 ± 0.4 hr (urine) | - | - | ~30% | [1] |

| Monkey | IV | DXG | 2.3 hr | 0.72 L/hr/kg | 1.19 L/kg | - | [1] |

| Woodchuck | IV | DAPD | 6.7 ± 4.3 h | 0.33 ± 0.14 L/h/kg | 1.76 ± 0.65 L/kg | 3.7-8.2% | |

| Woodchuck | IV | DXG | 17.6 ± 14.5 h | - | - | - |

Visualizations

Signaling and Metabolic Pathways

Experimental and Logical Workflows

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of 2,6-diaminopurine dioxolane.[3][4]

Antiviral Activity Assay in MT2 Cells

This protocol determines the 50% effective concentration (EC50) of a compound against HIV-1 in a human T-cell line.

-

Cell Preparation: Culture MT2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 20 µg/mL gentamicin.

-

Virus Infection: Infect MT2 cells with the LAI strain of HIV-1 at a multiplicity of infection (MOI) of 0.01 for 2 to 4 hours at 37°C.

-

Compound Dilution: Prepare fivefold serial dilutions of DAPD or DXG in complete medium in a 96-well cell culture plate.

-

Assay Setup: Seed the infected cells at a density of 3 x 104 cells per well into the 96-well plate containing the compound dilutions. Include virus-infected, compound-free wells (virus control) and uninfected, compound-free wells (cell control).

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Endpoint Measurement: Assess cell viability using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) reduction assay. Add MTT solution to each well and incubate for 2 hours. Solubilize the resulting formazan crystals with 10% Triton X-100 in acidified isopropanol.

-

Data Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell viability relative to controls and determine the EC50 (concentration protecting 50% of cells from virus-induced cytopathic effect) and CC50 (concentration reducing 50% of cell viability) values.

Adenosine Deaminase (ADA) Enzyme Kinetics

This assay determines the kinetic parameters of DAPD conversion to DXG by ADA.

-

Reagents: Purified calf thymus ADA, 0.1 M Tris-HCl buffer (pH 7.5), DAPD stock solution.

-

Reaction Setup: Prepare reaction mixtures in a quartz cuvette containing Tris-HCl buffer and varying concentrations of DAPD.

-

Enzyme Addition: Initiate the reaction by adding a known amount of ADA to the cuvette.

-

Measurement: Monitor the decrease in absorbance at 283 nm (the λmax for DAPD) over time using a spectrophotometer. The conversion to DXG (λmax = 270 nm) results in a measurable change in absorbance.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots. Determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) by fitting the velocity data to the Michaelis-Menten equation using non-linear regression analysis.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the inhibitory activity of the active triphosphate metabolite against the target enzyme.

-

Reagents: Recombinant HIV-1 RT, template/primer (e.g., poly(rA)-oligo(dT)), reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT), dNTPs, [3H]dTTP, and the inhibitor (DXG-TP).

-

Reaction Setup: In a reaction tube, combine the reaction buffer, template/primer, dNTPs (including [3H]dTTP), and varying concentrations of DXG-TP.

-

Enzyme Addition: Initiate the polymerization reaction by adding HIV-1 RT.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). Precipitate the newly synthesized radiolabeled DNA.

-

Quantification: Collect the precipitate on glass fiber filters, wash to remove unincorporated nucleotides, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of RT activity for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value (concentration of inhibitor required to reduce enzyme activity by 50%).

Mitochondrial Toxicity Assay in HepG2 Cells

This protocol assesses the potential for a compound to cause mitochondrial dysfunction.

-

Cell Culture: Culture human hepatoblastoma (HepG2) cells in a suitable medium.

-

Compound Exposure: Incubate HepG2 cells (e.g., 2.5 x 104 cells per well in a 12-well plate) with various concentrations of the test compound (e.g., 0, 0.1, 1, 10, 25, 50 µM of DAPD or DXG) for an extended period (e.g., 14 days).

-

Endpoint Measurements:

-

Cell Growth: Determine cell counts at regular intervals using a hemocytometer to assess cytotoxicity.

-

Lactic Acid Production: Collect the culture medium at the end of the incubation period and measure the concentration of lactic acid using a commercially available kit. Increased lactate levels can indicate a shift to anaerobic glycolysis due to mitochondrial impairment.

-

Mitochondrial DNA (mtDNA) Synthesis: Isolate total DNA from the cells. Perform slot blot analysis using a probe specific for a mitochondrial gene (to measure mtDNA) and a probe for a nuclear gene (as a loading control). Quantify the relative amounts of mtDNA to assess effects on mitochondrial replication.

-

-

Data Analysis: Compare the results from compound-treated cells to untreated control cells to identify any adverse effects on mitochondrial function.[3][4]

References

- 1. AIDS Research and Human Retroviruses - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Six-month survival of critically ill patients with HIV-related disease and tuberculosis: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PrimoVeNde [librarysearch.library.utoronto.ca]

An In-Depth Technical Guide to the Biochemical Properties of Purine Arabinosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties of key purine arabinosides: Vidarabine (Ara-A), Cladribine (2-CdA), Fludarabine (F-ara-A), and Nelarabine (ara-G). This document details their mechanisms of action, quantitative biochemical data, experimental protocols, and the signaling pathways they modulate, with a focus on their roles as antiviral and antineoplastic agents.

Executive Summary

Purine arabinosides are a class of nucleoside analogs characterized by an arabinose sugar moiety instead of the natural ribose or deoxyribose. This structural modification is key to their biological activity, enabling them to act as antimetabolites that interfere with nucleic acid synthesis and repair. Upon cellular uptake, they are phosphorylated to their active triphosphate forms, which can inhibit key enzymes such as DNA polymerase and ribonucleotide reductase, and can also be incorporated into DNA, leading to chain termination and induction of apoptosis. This guide offers a detailed exploration of these mechanisms, supported by quantitative data and experimental methodologies to aid researchers in their study and development of these important therapeutic agents.

Comparative Biochemical Properties

The therapeutic efficacy and cellular toxicity of purine arabinosides are dictated by their unique biochemical and pharmacokinetic profiles. The following tables summarize key quantitative data for Vidarabine, Cladribine, Fludarabine, and Nelarabine.

Table 1: Comparative Cytotoxicity of Purine Arabinosides in Leukemia Cell Lines

| Compound | Cell Line | Leukemia Type | IC50/EC50 (µM) | Source |

| Fludarabine | K562 | Chronic Myelogenous Leukemia | 3.33 | [1] |

| LAMA-84 | Chronic Myeloid Leukemia | 0.101 | [2] | |

| JURL-MK1 | Chronic Myeloid Leukemia | 0.239 | [2] | |

| SUP-B15 | Acute Lymphoblastic Leukemia | 0.686 | [2] | |

| NALM-6 | B-cell Leukemia | 0.749 | [2] | |

| Cladribine | HL-60 | Acute Promyelocytic Leukemia | 0.027 | [2] |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.015 | [2] | |

| THP-1 | Acute Monocytic Leukemia | 0.045 | [2] | |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | 0.16 (median) | [2] | |

| Nelarabine | T-ALL Cell Lines (sensitive) | T-cell Acute Lymphoblastic Leukemia | ~0.1-1 | [3] |

| Vidarabine | L1210 | Murine Leukemia | Not specified |

Table 2: Inhibition of Key Enzymes by Purine Arabinoside Triphosphates

| Compound (Active Form) | Target Enzyme | Inhibition Constant (Ki) / IC50 | Cell/System | Source |

| Fludarabine Triphosphate (F-ara-ATP) | DNA Polymerase α | Km app = 0.053 µM | Human DNA Polymerase α | [4] |

| DNA Primase | Ki = 6.1 µM, IC50 = 2.3 µM | CCRF-CEM cells | [5][6] | |

| Ribonucleotide Reductase | Potent Inhibitor | - | [7] | |

| Cladribine Triphosphate (Cd-ATP) | Ribonucleotide Reductase | Potent Inhibitor | - | [8] |

| Vidarabine Triphosphate (ara-ATP) | DNA Polymerase | Competitive inhibitor vs dATP | Viral and Cellular | [9][10] |

| Ribonucleotide Reductase (diphosphate form) | Inhibitor | - | [9] |

Table 3: Comparative Pharmacokinetic Parameters in Humans

| Parameter | Vidarabine (Ara-A) | Cladribine | Fludarabine | Nelarabine |

| Bioavailability (Oral) | Poor | 37-51%[11] | ~55% | - |

| Elimination Half-life | ~1 hour (parent), 3 hours (metabolite)[9][12] | 5.7 - 19.7 hours[11] | ~20 hours (metabolite)[13] | 18 min (parent), 3.5 hours (ara-G) |

| Volume of Distribution (Vd) | - | 54 - 357 L/m²[11] | - | 404 L/m² (parent), 42 L/m² (ara-G) |

| Protein Binding | 24-38%[9] | 20%[14] | 19-29%[10] | - |

| Primary Route of Elimination | Renal (as metabolite)[9] | Renal (21-35% unchanged)[11] | Renal (~40% of metabolite)[10] | Renal (metabolite) |

Mechanism of Action

The biological effects of purine arabinosides are contingent on their intracellular activation and subsequent interference with critical cellular processes.

Cellular Uptake and Activation

Purine arabinosides are transported into cells via nucleoside transporters, primarily the human equilibrative nucleoside transporters (hENTs) and concentrative nucleoside transporters (hCNTs). Once inside the cell, they are phosphorylated by deoxycytidine kinase (dCK) to their monophosphate form, which is the rate-limiting step in their activation. Subsequent phosphorylations by other kinases yield the active triphosphate metabolite (e.g., F-ara-ATP, Cd-ATP, ara-GTP, ara-ATP). The efficiency of activation is a key determinant of their cytotoxicity and is often higher in lymphoid cells due to a high ratio of dCK to 5'-nucleotidase (an inactivating enzyme).

References

- 1. benchchem.com [benchchem.com]

- 2. A comparison of the transportability, and its role in cytotoxicity, of clofarabine, cladribine, and fludarabine by recombinant human nucleoside transporters produced in three model expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Incorporation of fludarabine and 1-beta-D-arabinofuranosylcytosine 5'-triphosphates by DNA polymerase alpha: affinity, interaction, and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of primer RNA formation in CCRF-CEM leukemia cells by fludarabine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]

- 8. What is the mechanism of Cladribine? [synapse.patsnap.com]

- 9. Vidarabine - Wikipedia [en.wikipedia.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of vidarabine in the treatment of polyarteritis nodosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MiRNA-Mediated Knock-Down of Bcl-2 and Mcl-1 Increases Fludarabine-Sensitivity in CLL-CII Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

2,6-Diaminopurine Arabinoside: An In-Depth Technical Guide for Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine arabinoside (DAP) is a synthetic purine nucleoside analog that has garnered significant interest within the antiviral research community. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes, making it a promising candidate for the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of DAP, including its antiviral activity, mechanism of action, experimental protocols for its evaluation, and its synthesis. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new antiviral agents.

Antiviral Activity of 2,6-Diaminopurine Arabinoside and its Derivatives

The antiviral spectrum of 2,6-diaminopurine derivatives is broad, demonstrating activity against a range of DNA and RNA viruses. The tables below summarize the quantitative data on the in vitro efficacy and cytotoxicity of these compounds against various viral pathogens.

| Compound | Virus | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 2,6-diaminopurine-2',3'-dideoxyriboside (ddDAPR) | Human Immunodeficiency Virus (HIV) | - | - | Potent Inhibitor | - | - | [1] |

| β-LPA (a 2,6-diaminopurine analog) | Hepatitis B Virus (HBV) | HepG2.2.15 | - | 0.01 | 50 | 5000 | [2] |

| (-)-β-D-2,6-diaminopurine dioxolane (DAPD) | Hepatitis B Virus (HBV) (Wild-Type) | - | No cross-resistance with lamivudine resistance mutations | - | - | - | [3] |

| Compound 6i (a 2,6-diaminopurine derivative) | Dengue Virus (DENV) | Huh7 | 0.5 - 5.3 | - | >100 | 77 | [4] |

| Compound 6i | Zika Virus (ZIKV) | Huh7 | 0.5 - 5.3 | - | >100 | 182 | [4] |

| Compound 6i | West Nile Virus (WNV) | - | 0.5 - 5.3 | - | - | - | [4] |

| Compound 6i | Influenza A Virus | - | 0.5 - 5.3 | - | - | - | [4] |

| Compound 6i | SARS-CoV-2 | Calu-3 | 0.5 | - | >120 | 240 | [4] |

| 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) | Human Cytomegalovirus (HCMV) | HEL | - | 11 | - | - | [5] |

| 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) | Human Immunodeficiency Virus (HIV) | - | - | Potent Inhibitor | - | - | [5] |

Note: This table is a compilation of data from various sources and experimental conditions may vary.

Mechanism of Action

The primary antiviral mechanism of many nucleoside analogs, including derivatives of 2,6-diaminopurine, involves the inhibition of viral polymerases.[4] As a purine analog, DAP can be intracellularly phosphorylated to its triphosphate form. This active metabolite can then act as a competitive inhibitor of the natural nucleotide triphosphate, or it can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and the cessation of viral replication.

Figure 1: Proposed mechanism of antiviral action for 2,6-diaminopurine arabinoside.

Recent studies on 2,6-diaminopurine derivatives suggest a multi-target approach that may also involve the modulation of host cell signaling pathways. For instance, a derivative has been shown to moderately inhibit host kinases such as Src, Abl, and PI3Kα.[6] The inhibition of these kinases, which are often exploited by viruses for their own replication, presents an additional or alternative mechanism of antiviral activity.

Figure 2: Potential host-cell signaling pathways targeted by 2,6-diaminopurine derivatives.

Experimental Protocols

A systematic evaluation of antiviral compounds requires a series of well-defined in vitro assays. The following are detailed protocols for key experiments used to characterize the antiviral properties of 2,6-diaminopurine arabinoside and its derivatives.

Figure 3: General experimental workflow for antiviral drug screening.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

Materials:

-

Host cell line appropriate for the virus of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

2,6-diaminopurine arabinoside (DAP) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Prepare serial dilutions of DAP in complete culture medium.

-

Remove the medium from the cells and add 100 µL of the DAP dilutions to the respective wells. Include a "no drug" cell control.

-

Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.

Plaque Reduction Assay

This is a standard assay to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Materials:

-

Confluent monolayer of host cells in 6-well or 12-well plates

-

Virus stock with a known titer

-

2,6-diaminopurine arabinoside (DAP) serial dilutions

-

Overlay medium (e.g., medium containing methylcellulose or agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

PBS

Procedure:

-

Wash the cell monolayers twice with sterile PBS.

-

Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for virus adsorption.

-

After the adsorption period, aspirate the virus inoculum.

-

Add the overlay medium containing different concentrations of DAP (or no drug for the virus control).

-

Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

-

Aspirate the overlay medium and fix the cells with a fixative solution (e.g., 10% formalin) for at least 30 minutes.

-

Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

-

Gently wash the plates with water and let them air dry.

-

Count the number of plaques in each well.

-

Calculate the 50% inhibitory concentration (IC50) as the concentration of DAP that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay measures the effect of the compound on the production of new infectious virus particles.

Materials:

-

Confluent monolayer of host cells in 24-well or 48-well plates

-

Virus stock

-

2,6-diaminopurine arabinoside (DAP) serial dilutions

-

Complete cell culture medium

Procedure:

-

Infect the cell monolayers with the virus at a specific Multiplicity of Infection (MOI). Incubate for 1-2 hours at 37°C.

-

After adsorption, remove the virus inoculum and wash the cells with PBS.

-

Add culture medium containing serial dilutions of DAP to the respective wells. Include a virus-only control.

-

Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).

-

Harvest the cell culture supernatants, which contain the progeny virus.

-

Determine the virus titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

The results are expressed as the percentage of inhibition of viral yield at each compound concentration relative to the untreated virus control. The EC50 (50% effective concentration) is then calculated.

Synthesis of 2,6-Diaminopurine Arabinoside

The synthesis of 2,6-diaminopurine arabinoside can be achieved through several methods, including chemical and enzymatic approaches. A common chemical synthesis involves the glycosylation of a protected 2,6-diaminopurine base with a protected arabinose derivative.

A Generalized Chemical Synthesis Protocol:

-

Protection of 2,6-diaminopurine: The amino groups of 2,6-diaminopurine are protected, for example, by acylation, to prevent side reactions during glycosylation.

-

Preparation of the Glycosyl Donor: An arabinose derivative with a suitable leaving group at the anomeric carbon (C1) is prepared. The hydroxyl groups of the arabinose are typically protected with groups like acetyl or benzoyl.

-

Glycosylation: The protected 2,6-diaminopurine is reacted with the glycosyl donor in the presence of a Lewis acid catalyst (e.g., SnCl4 or TMSOTf) to form the nucleoside bond. This reaction often yields a mixture of α and β anomers.

-

Deprotection: The protecting groups on the purine base and the arabinose sugar are removed under appropriate conditions (e.g., treatment with ammonia in methanol for acetyl groups) to yield 2,6-diaminopurine arabinoside.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Note: This is a generalized outline. Specific reaction conditions, solvents, and purification methods will vary depending on the chosen synthetic route.

Conclusion

2,6-Diaminopurine arabinoside and its derivatives represent a promising class of compounds for antiviral drug discovery. Their broad-spectrum activity and multifaceted mechanism of action, potentially targeting both viral enzymes and host cell kinases, make them attractive candidates for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of these molecules in the ongoing fight against viral diseases. Further research is warranted to elucidate the precise molecular interactions and to optimize the pharmacological properties of this important class of nucleoside analogs.

References

- 1. Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purine P1 receptor-dependent immunostimulatory effects of antiviral acyclic analogues of adenine and 2,6-diaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HijAkt: The PI3K/Akt Pathway in Virus Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FGF receptor kinase inhibitors exhibit broad antiviral activity by targeting Src family kinases – Department of Biology | ETH Zurich [biol.ethz.ch]

- 6. Influenza A viruses and PI3K: Are there time, place and manner restrictions? - PMC [pmc.ncbi.nlm.nih.gov]

2,6-diaminopurine as a corrector of UGA nonsense mutations

An In-depth Technical Guide: 2,6-Diaminopurine (DAP) as a Corrector of UGA Nonsense Mutations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonsense mutations, which introduce a premature termination codon (PTC) into an mRNA sequence, account for approximately 10-15% of all inherited genetic disorders.[1][2][3][4] These mutations lead to the production of truncated, nonfunctional proteins, often degraded by the nonsense-mediated mRNA decay (NMD) pathway. A promising therapeutic strategy, known as translational readthrough, aims to encourage the ribosome to bypass the PTC, thereby restoring the synthesis of a full-length, functional protein. This guide focuses on 2,6-diaminopurine (DAP), a small molecule identified as a highly potent and specific corrector of UGA nonsense mutations.[1][2][5] DAP demonstrates significant therapeutic potential due to its high efficiency, low toxicity, and favorable pharmacokinetic profile.[1][2][4][6][7]

Mechanism of Action

2,6-diaminopurine's ability to induce readthrough of UGA codons stems from a highly specific molecular interaction. Unlike many other readthrough agents that interact directly with the ribosome, DAP's mechanism is centered on the modification of a specific transfer RNA (tRNA).

The primary target of DAP is FTSJ1, a tRNA-specific 2′-O-methyltransferase.[1][2][3][4] This enzyme is responsible for the 2'-O-methylation of cytosine at position 34 (the wobble position) in the anticodon loop of tRNATrp, the tRNA that carries the amino acid tryptophan. This modification is crucial for preventing tRNATrp from recognizing the UGA stop codon.

DAP acts by interfering with the activity of FTSJ1.[1][2][3][4] This inhibition prevents the proper modification of tRNATrp. The resulting unmodified, or hypomodified, tRNATrp becomes a "near-cognate" tRNA that can now recognize and bind to the UGA premature stop codon within the ribosome's A site.[8][9] This binding outcompetes the translation release factors (eRF1/eRF3), leading to the insertion of a tryptophan residue at the site of the UGA mutation and the continuation of translation to produce a full-length protein.[3][8][10]

This mechanism confers high specificity to DAP, making it an exclusive corrector for UGA codons.[1][4] Furthermore, because the original codon for tryptophan is UGG, DAP is particularly effective in correcting nonsense mutations where a tryptophan codon has been mutated to a UGA stop codon (e.g., W1282X in the CFTR gene).[3][9]

Caption: Mechanism of 2,6-diaminopurine (DAP) action.

Quantitative Data Summary

The efficacy of DAP has been quantified across various experimental systems, from reporter gene assays to animal models.

Table 1: In Vitro Readthrough Efficiency (Reporter Assays)

| Cell Line | Reporter Construct | DAP Conc. | Readthrough Efficiency (%) | Comparator (G418) | Reference |

| HeLa | Fluc-int-UGA | 25 µM | ~12% | ~4% (at 200 µg/mL) | [1] |

| HeLa | Fluc-int-UAA | 25 µM | Weak/Negligible | - | [1] |

| HeLa | Fluc-int-UAG | 25 µM | Negligible | - | [1] |

| HEK293FT | Fluc-int-UGA | 25 µM | Exclusive Trp Incorporation | - | [10] |

Table 2: Efficacy in Cell & Organoid Models with Endogenous Mutations

| Model System | Gene (Mutation) | DAP Treatment | Outcome | Comparator (G418) | Reference |

| Calu-6 Cells | TP53 (R196X, UGA) | 25 µM | Increased p53 protein levels | Less efficient | [1][8] |

| CF Patient Cells | CFTR (W1282X, UGA) | 10 µM | Restored CFTR channel function | Less efficient | [7] |

| CF Patient Organoids | CFTR (W1282X, UGA) | 10 µM | Dose-dependent restoration of function (FIS assay) | Less efficient | [3] |

| 16HBE14o- Cells | CFTR (W1282X, UGA) | 10 µM | Restored CFTR channel function | Not restored in G542X/R553X | [3] |

Table 3: In Vivo Efficacy and Pharmacokinetics

| Animal Model | Study Type | DAP Administration | Key Findings | Reference |

| Nude Mice | Calu-6 Xenograft | - | Decreased tumor growth | [1][2][5] |

| CFTR-NS Mouse | Pharmacokinetics | Oral gavage | Stable in plasma, distributed to all tissues including brain | [3][6][7] |

| CFTR-NS Mouse | Efficacy | 1 mg/day (oral) | Corrected Cftr nonsense mutation, restored protein expression in lung/intestine | [9] |

| Pregnant CFTR Mouse | Efficacy | Oral to mother | DAP crossed placental barrier, restored CFTR function in fetus | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate DAP.

Luciferase Reporter Assay for Readthrough Quantification

This assay provides a quantitative measure of a compound's ability to induce readthrough of a specific PTC.

-

Plasmid Construct: A firefly luciferase (Fluc) expression vector is engineered to contain a PTC (e.g., UGA, UAA, or UAG) at a specific position (e.g., codon 109). An intron is often included upstream of the PTC to ensure the mRNA undergoes splicing, making it a more physiologically relevant substrate for NMD and translation.[1] A wild-type version of the construct is used as a positive control, and an empty vector as a negative control.

-

Cell Culture and Transfection: HeLa or HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and transfected with the reporter plasmids using a standard transfection reagent (e.g., Lipofectamine).

-

Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing DAP at various concentrations (e.g., 1-50 µM), a positive control (e.g., G418 at 200 µg/mL), or a vehicle control (e.g., DMSO).

-

Luciferase Activity Measurement: After 24-48 hours of incubation, cells are lysed, and luciferase activity is measured using a luminometer and a commercial luciferase assay kit.

-

Data Analysis: Readthrough efficiency is calculated as the ratio of luciferase activity from the PTC-containing construct to the activity from the wild-type construct, expressed as a percentage.

Caption: Workflow for a luciferase-based readthrough assay.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This functional assay assesses the restoration of CFTR channel activity in a 3D cell culture model that closely mimics in vivo physiology.[7]

-

Organoid Culture: Intestinal crypts are isolated from patient biopsies or mouse models and cultured in Matrigel with specific growth factors to form 3D organoids.

-

Compound Treatment: Mature organoids are treated with DAP, G418, or DMSO for a specified period (e.g., 48-72 hours) to allow for readthrough and protein expression.

-

Swelling Induction: Organoids are incubated with forskolin (an adenylyl cyclase activator) and often a phosphodiesterase inhibitor like IBMX.[7] This increases intracellular cAMP levels, which in turn activates functional CFTR channels.

-

Imaging and Quantification: Activation of CFTR leads to chloride and fluid secretion into the organoid lumen, causing them to swell. Time-lapse microscopy is used to capture images of the organoids before and after forskolin stimulation. The change in the cross-sectional area of the organoids is measured using image analysis software.

-

Data Analysis: The extent of swelling is directly proportional to CFTR function. Results are typically normalized to the swelling observed in wild-type organoids.

In Vivo Xenograft Tumor Model

This protocol evaluates the efficacy of DAP on a human tumor with an endogenous nonsense mutation in a living animal.

-

Cell Preparation and Implantation: Calu-6 human lung cancer cells, which have a UGA nonsense mutation in the TP53 tumor suppressor gene, are cultured.[1] A specific number of cells (e.g., 5 x 106) are suspended in a solution like PBS/Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups. The treatment group receives daily administration of DAP (e.g., via oral gavage), while the control group receives the vehicle.[9]

-

Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse body weight and general health are also monitored.

-

Endpoint and Analysis: The experiment is concluded when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for p53 protein). The primary outcome is the difference in tumor growth rate and final tumor volume between the treated and control groups.[1]

Logical Pathway and Therapeutic Rationale

The therapeutic strategy of using DAP is based on a clear, logical progression from the genetic defect to the functional correction.

Caption: Logical flow from UGA mutation to DAP-mediated correction.

Conclusion and Future Directions

2,6-diaminopurine has emerged as a compelling candidate for the treatment of genetic disorders caused by UGA nonsense mutations.[1][2] Its specific mechanism of action, which involves the inhibition of FTSJ1-mediated tRNATrp modification, leads to highly efficient and selective readthrough of UGA codons.[1][2][3][4] Extensive preclinical data from in vitro, in vivo, and patient-derived organoid models have demonstrated its ability to restore the function of key proteins like CFTR and p53 with minimal toxicity.[1][3][7]

Future work should focus on:

-

Clinical Trials: Given its strong preclinical profile and low toxicity, DAP is a strong candidate for progression into clinical trials for diseases like cystic fibrosis and certain cancers with relevant UGA mutations.[3]

-

Derivative Development: Structure-activity relationship studies could lead to the development of DAP derivatives with enhanced potency, bioavailability, or modified pharmacokinetic profiles.

-

Combination Therapies: Investigating the synergistic effects of DAP with inhibitors of the nonsense-mediated mRNA decay (NMD) pathway could further enhance the levels of restored full-length protein.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The power of 2,6-diaminopurine in correcting UGA nonsense codons in CFTR mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

The Metabolic Gauntlet: Transforming 2,6-Diaminopurine into a Potent Anti-Tumor Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the metabolic activation of 2,6-diaminopurine (DAP), a purine analog with significant antitumor potential. The core of its therapeutic efficacy lies in its intracellular conversion to cytotoxic ribonucleotides, a process orchestrated by key enzymes of the purine salvage pathway. This document provides a comprehensive overview of the metabolic cascade, the mechanism of action, and detailed protocols for the essential assays used to evaluate its anti-cancer properties. Quantitative data on its cytotoxicity and metabolic effects are presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the underlying molecular and cellular processes.

Introduction

2,6-diaminopurine (DAP) is a synthetic purine analog that has demonstrated notable efficacy against various cancer cell lines, particularly leukemias.[1] Its journey from a relatively inert prodrug to a potent cytotoxic agent is a compelling example of targeted metabolic activation within cancer cells. Unlike many conventional chemotherapeutics, the antitumor activity of DAP is contingent on its recognition and processing by specific intracellular enzymes, leading to the formation of fraudulent nucleotides that disrupt critical cellular processes. This guide will explore the intricacies of this metabolic activation, providing researchers and drug development professionals with the foundational knowledge required to harness the therapeutic potential of DAP and its derivatives.

The Metabolic Activation Pathway of 2,6-Diaminopurine

The conversion of 2,6-diaminopurine into its active, cytotoxic form is a multi-step process primarily reliant on the purine salvage pathway. The two key enzymes involved in this bioactivation are Adenine Phosphoribosyltransferase (APRT) and Purine Nucleoside Phosphorylase (PNP) .

Role of Adenine Phosphoribosyltransferase (APRT)

The primary and most direct route of DAP activation is catalyzed by APRT. This enzyme, which normally salvages adenine by converting it to adenosine monophosphate (AMP), recognizes DAP as a substrate. APRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to DAP, forming 2,6-diaminopurine ribonucleoside monophosphate (DAP-RMP).

Subsequent phosphorylation events, mediated by cellular kinases, convert DAP-RMP into its di- and triphosphate forms (DAP-RDP and DAP-RTP). It is the accumulation of these ribonucleoside triphosphates that is central to the cytotoxic effects of DAP.

Role of Purine Nucleoside Phosphorylase (PNP)